

# Spectroscopic and Synthetic Profile of 4-(3-Methoxypropoxy)benzaldehyde: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-(3-Methoxypropoxy)benzaldehyde

**Cat. No.:** B112617

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-(3-methoxypropoxy)benzaldehyde**, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is provided, alongside a logical workflow diagram to guide researchers. This guide is intended to serve as a valuable resource for scientists and professionals involved in organic synthesis and drug development.

## Chemical Structure and Properties

- Chemical Name: **4-(3-Methoxypropoxy)benzaldehyde**
- CAS Number: 172900-75-3
- Molecular Formula:  $C_{12}H_{16}O_4$

- Molecular Weight: 224.25 g/mol
- Chemical Structure:

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(3-methoxypropoxy)benzaldehyde**. These predictions are derived from the analysis of its functional groups and comparison with data from structurally similar compounds.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
9.88	s	1H	Aldehyde proton (-CHO)
7.83	d	2H	Aromatic protons (ortho to -CHO)
7.00	d	2H	Aromatic protons (ortho to -OR)
4.15	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
3.91	s	3H	Ar-O-CH <sub>3</sub> (if present)
3.59	t	2H	-CH <sub>2</sub> -O-CH <sub>3</sub>
3.38	s	3H	-O-CH <sub>3</sub>
2.10	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Note: The aromatic protons will likely appear as two distinct doublets due to the para-substitution pattern. The specific chemical shifts and coupling constants would need to be confirmed by experimental data.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
190.7	Aldehyde carbonyl carbon (-CHO)
164.5	Aromatic carbon attached to -OR group
131.9	Aromatic carbons ortho to -CHO
129.9	Aromatic carbon attached to -CHO
114.8	Aromatic carbons ortho to -OR group
69.8	-O-CH <sub>2</sub> -CH <sub>2</sub> -
66.9	-CH <sub>2</sub> -O-CH <sub>3</sub>
58.6	-O-CH <sub>3</sub>
29.2	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2930-2850	Medium	C-H stretching (aliphatic)
2830, 2730	Medium	C-H stretching (aldehyde)
1695	Strong	C=O stretching (aromatic aldehyde)
1600, 1580, 1510	Medium	C=C stretching (aromatic ring)
1260, 1150	Strong	C-O stretching (aryl ether & ether)
830	Strong	C-H bending (para-disubstituted ring)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
224	High	[M] <sup>+</sup> (Molecular ion)
193	Medium	[M - OCH <sub>3</sub> ] <sup>+</sup>
165	Medium	[M - CH <sub>2</sub> OCH <sub>3</sub> - H] <sup>+</sup>
151	High	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (loss of methoxypropoxy side chain)
121	High	[HOC <sub>6</sub> H <sub>4</sub> CHO] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
59	High	[CH <sub>3</sub> OCH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **4-(3-methoxypropoxy)benzaldehyde**.

### Synthesis of 4-(3-Methoxypropoxy)benzaldehyde

This procedure describes a typical Williamson ether synthesis.

Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromo-3-methoxypropane
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone or Dimethylformamide (DMF)
- Dichloromethane (DCM)

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

#### Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromo-3-methoxypropane (1.2 eq) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Combine the fractions containing the pure product and evaporate the solvent to yield **4-(3-methoxypropoxy)benzaldehyde** as a solid or oil.

## Spectroscopic Characterization

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Obtain a standard <sup>1</sup>H NMR spectrum and a proton-decoupled <sup>13</sup>C NMR spectrum.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

### Infrared (IR) Spectroscopy:

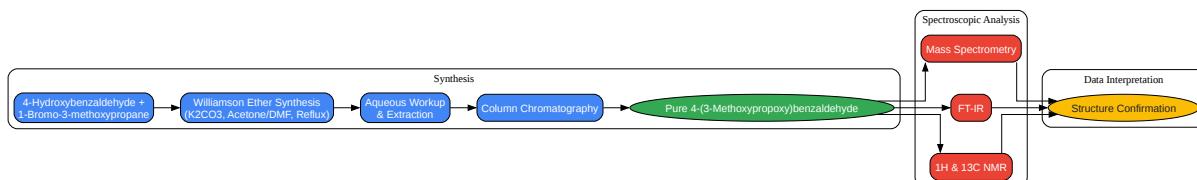
- Sample Preparation: If the product is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the range of 4000-400 cm<sup>-1</sup>.

### Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation: Analyze the sample using a mass spectrometer, typically with an Electron Ionization (EI) source.
- Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

## Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of **4-(3-methoxypropoxy)benzaldehyde**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

## Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for **4-(3-methoxypropoxy)benzaldehyde**, a compound for which public experimental data is scarce. The predicted NMR, IR, and MS data, along with the provided synthetic and analytical protocols, offer a valuable starting point for researchers working with this molecule. The presented information is intended to facilitate the synthesis, identification, and further application of **4-(3-methoxypropoxy)benzaldehyde** in various fields of chemical research and development. It is important to note that the provided spectroscopic data are predictions and should be confirmed by experimental analysis.

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